molecular formula C14H17FN4O3 B607052 Delpazolid CAS No. 1219707-39-7

Delpazolid

Cat. No. B607052
M. Wt: 308.3134
InChI Key: QLUWQAFDTNAYPN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delpazolid (LCB01-0371) is a novel oxazolidinone with cyclic amidrazone synthesized by LegoChem BioSciences Inc . It has in vitro activity against Gram-positive bacteria, including Mycobacterium tuberculosis .


Synthesis Analysis

Delpazolid can be synthesized in only seven steps with difluoro-nitrobenzene as the starting material . Each step shows a high yield and the products are easily purified without chromatography .


Molecular Structure Analysis

The molecular formula of Delpazolid is C14H17FN4O3 . It includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .


Chemical Reactions Analysis

Delpazolid has shown superior activity compared to Linezolid in prokaryote but similar mitochondrial protein synthesis inhibition .


Physical And Chemical Properties Analysis

Delpazolid has a molecular weight of 308.31 g/mol . It has a melting point of 180181°C . The logP value is 0.19 ± 0.02, indicating its hydrophobic nature .

Scientific Research Applications

  • Treatment of Tuberculosis : Delpazolid (LCB01-0371) has been developed for the treatment of tuberculosis, showing efficacy against Mycobacterium tuberculosis H37Rv. It significantly reduces resistance rates in multi-drug-resistant tuberculosis (MDR-TB) isolates compared to linezolid. Its safety and tolerability were confirmed in a phase 1 clinical trial, where it did not cause adverse events like myelosuppression even after three weeks of repeated dosing (Cho & Jang, 2020).

  • Bactericidal Activity in Pulmonary Tuberculosis : A study on the bactericidal activity, safety, and pharmacokinetics of delpazolid in patients with pulmonary TB found it to be effective. The study compared various dosing regimens of delpazolid with a control group receiving standard TB treatment (Kim et al., 2021).

  • Comparison with Linezolid : Research comparing delpazolid and linezolid against multidrug-resistant and extensively drug-resistant TB in China indicated that delpazolid has a comparable antibacterial activity to linezolid. A novel mutation within rplD that endowed M. tuberculosis with linezolid, but not delpazolid, resistance was identified, suggesting delpazolid's unique efficacy profile (Zong et al., 2018).

  • Activity Against Methicillin-resistant Staphylococcus aureus : Delpazolid has also been studied for its in-vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), showing promise as an alternative to linezolid which is often limited due to toxic effects and resistance induction (Park et al., 2023).

  • Efficacy Against Rapid Growing Mycobacteria : Studies have shown delpazolid's potent in-vitro activity against rapid-growing Mycobacteria species, suggesting its potential use in treating infections caused by these bacteria (Wen et al., 2021).

Safety And Hazards

Delpazolid has been evaluated in a phase 1 clinical trial, which revealed that it does not cause adverse events such as myelosuppression even after three weeks of repeated dosing .

Future Directions

Delpazolid is currently under investigation in clinical trials for the treatment of tuberculosis . It has shown promising results in early bactericidal activity trials including patients with drug-susceptible tuberculosis .

properties

IUPAC Name

(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUWQAFDTNAYPN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delpazolid

CAS RN

1219707-39-7
Record name LCB01-0371
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LCB01-0371
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13077
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DELPAZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
358
Citations
YL Cho, J Jang - Applied Sciences, 2020 - mdpi.com
… Delpazolid can improve the minimum bactericidal concentration of Mycobacterium … , delpazolid can be used to treat MDR-TB. The safety, tolerability, and pharmacokinetics of delpazolid …
Number of citations: 19 www.mdpi.com
JS Kim, Y Kim, SH Lee, YH Kim, J Kim… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… Delpazolid has in vitro activity against Gram-positive bacteria… , safety, and pharmacokinetics of delpazolid in patients with … , were randomized to receive delpazolid 800 mg once a day (…
Number of citations: 18 journals.asm.org
A Dierig, M Hoelscher, S Schultz… - …, 2023 - trialsjournal.biomedcentral.com
… –toxicity relationship of delpazolid to support dose selection for later studies. Delpazolid is … and moxifloxacin, and will be randomized to delpazolid dosages of 0 mg, 400 mg, 800 mg, …
Number of citations: 1 trialsjournal.biomedcentral.com
JS Park, YJ Choi, K Kwon, SJ Choi… - Annals of laboratory …, 2023 - synapse.koreamed.org
… We assessed the efficacy of delpazolid and three comparators (… delpazolid with other MRSA-active antimicrobial agents against MRSA bloodstream isolates in vitro. In vitro, delpazolid …
Number of citations: 1 synapse.koreamed.org
Z Zong, W Jing, J Shi, S Wen, T Zhang… - Antimicrobial agents …, 2018 - Am Soc Microbiol
… proportion of linezolid-resistant isolates than delpazolid-resistant isolates within the MDR-… to a delpazolid MIC of 0.25. In conclusion, in vitro susceptibility testing revealed that delpazolid …
Number of citations: 69 journals.asm.org
G Kaul, A Dasgupta, S Chopra - Drugs of the Future, 2018 - access.portico.org
… , delpazolid demonstrates a better safety profile than linezolid even though its antibacterial properties are comparable. Delpazolid … and commercialization of delpazolid in China. In July …
Number of citations: 3 access.portico.org
MSADM Jamal, MPZL Khan, MSS Raees… - irjmets.com
The objective of the review paper is to discuss the biology and chemistry of oxazolidinone, a novel class of synthetic antibiotics now being used in medicine. Five-membered …
Number of citations: 0 www.irjmets.com
X Yu, F Huo, F Wang, S Wen, G Jiang… - Infection and Drug …, 2021 - Taylor & Francis
Background The antimicrobial activities of some new oxazolidinones against slowly growing mycobacteria (SGM) have never been well evaluated. Methods We evaluate the in vitro …
Number of citations: 11 www.tandfonline.com
X Gao, W Zhao, F Huo, G Jiang, L Dong, L Zhao… - International Journal of …, 2021 - Elsevier
Background The natural resistance of rapidly growing mycobacteria (RGM) to multiple antibiotics renders the treatment of the infections caused less successful. The objective of this …
Number of citations: 17 www.sciencedirect.com
S Wen, X Gao, W Zhao, F Huo, G Jiang, L Dong… - BioRxiv, 2020 - biorxiv.org
… whereas tedizolid and delpazolid generally presented lower … linezolid were similar, while delpazolid showed 2-fold lower … However, delpazolid exhibited better antimicrobial activity …
Number of citations: 6 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.